molecular formula C7H7BrN2 B1290251 5-Bromo-2-cyclopropylpyrimidine CAS No. 304902-96-3

5-Bromo-2-cyclopropylpyrimidine

Cat. No.: B1290251
CAS No.: 304902-96-3
M. Wt: 199.05 g/mol
InChI Key: ANURJXNEVQWODA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyrimidine is an organic compound with the molecular formula C7H7BrN2. It is a white to pale yellow solid that is moderately soluble in organic solvents. This compound is stable under normal conditions and is used as an important intermediate in organic synthesis .

Mechanism of Action

Target of Action

It is known to be an important intermediate in organic synthesis .

Mode of Action

It is used as a reagent in the synthesis of novel compounds , implying that it interacts with other molecules to form new compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-cyclopropylpyrimidine can be influenced by various environmental factors. For instance, its stability at room temperature is noted . .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-cyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of glucocorticoid modulators. These modulators are crucial in regulating inflammation and immune responses. The compound interacts with various enzymes and proteins involved in these pathways. For instance, it may interact with glucocorticoid receptors, influencing their activity and modulating the expression of target genes involved in inflammatory responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glucocorticoid receptors can lead to changes in the expression of genes involved in inflammation, immune response, and metabolism. This modulation can result in altered cellular functions, such as reduced inflammation and improved immune regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors. By binding to these receptors, the compound can either inhibit or activate their activity, leading to changes in gene expression. This modulation of gene expression can result in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby reducing inflammation and modulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Long-term exposure to light and heat may lead to its degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate glucocorticoid receptors and reduce inflammation without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glucocorticoid metabolism. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites involved in glucocorticoid pathways. The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its localization and efficacy, with higher concentrations observed in tissues involved in inflammatory responses .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with glucocorticoid receptors and other biomolecules, influencing its overall efficacy in modulating inflammation and immune responses .

Preparation Methods

The synthesis of 5-Bromo-2-cyclopropylpyrimidine can be achieved through several methods. One common synthetic route involves the reaction of 2-cyclopropylpyrimidine with copper bromide. This reaction is typically carried out under controlled temperature and reaction conditions to yield the desired product . Industrial production methods often involve multi-step synthesis processes to ensure high purity and yield.

Chemical Reactions Analysis

5-Bromo-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-cyclopropylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Bromo-2-cyclopropylpyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

5-bromo-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANURJXNEVQWODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607236
Record name 5-Bromo-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304902-96-3
Record name 5-Bromo-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-cyclopropylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-cyclopropylpyrimidine was prepared by the method of Budesinsky, Z., Coll. Czech. Chem. Commun., 1949, 14, 223-235. Cyclopropanecarboximidamide hydrochloride (2.5 g, 20.7 mmol) was dissolved in EtOH (4 mL), freshly prepared 4.1M NaOEt in EtOH (4.8 mL) was added followed by mucobromic acid (2.7 g, 10.3 mmol). The mixture was heated to 56° C. for 30 minutes, more NaOEt in EtOH (4.1M, 3.2 mL) was added and the reaction was stirred at 56° C. for another 15 minutes and then at room temperature overnight. The solvent was evaporated off, aqueous HCl (2M, 10 mL) was added and the brown solid was filtered off. The aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried and concentrated to give a brown oil that together with the solid gave crude intermediate 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid (1.6 g). The crude intermediate was heated at 140° C. for 8 minutes to give a brown sticky oil that was then partly dissolved in dichloromethane. The solution was decanted from the mixture and concentrated to give the subtitle compound as an oil (673 mg).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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